![molecular formula C20H25N3O4 B2705914 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351581-43-5](/img/structure/B2705914.png)
4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one
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Description
“4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one” is a chemical compound with the molecular formula C20H25N3O4 and a molecular weight of 371.437. It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of related compounds involves the use of 6M HCl and ethanol for deprotection, followed by basification with ammonia to pH 9, and extraction into dichloromethane .Scientific Research Applications
Impurity of Olaparib
This compound is an impurity of Olaparib , a drug that selectively binds and inhibits PARP, inhibiting PARP-mediated repair of single-strand DNA breaks .
Medicinal Preparations
The compound has been used in medicinal preparations characterized by the non-active ingredients used, such as carriers or inert additives .
Solvent-Free Formulations
It can be used in solvent-free formulations . The term “substantially free from solvent” refers to the form having only insignificant amounts of any solvent .
Drug Synthesis
Material Science
Organic Chemistry Investigations
properties
IUPAC Name |
4-benzyl-5-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-18-14-27-13-17(23(18)12-15-4-2-1-3-5-15)20(26)22-10-8-21(9-11-22)19(25)16-6-7-16/h1-5,16-17H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUFWQGAVGPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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